N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c17-20(18,15-5-7-19-8-6-15)14-10-11-9-13-16-4-2-1-3-12(11)16/h9,14H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWFUIZVJXFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)N3CCOCC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound that has been synthesized for use in medicinal chemistry
Mode of Action
It is known that the compound is part of a class of nitrogen-containing heterocycles, which are structural elements of many biologically active compounds.
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a tetrahydropyrazolo[1,5-a]pyridine core linked to a morpholine moiety and a sulfonamide group. The structural characteristics contribute to its pharmacological properties:
- Tetrahydropyrazolo[1,5-a]pyridine : Known for anti-inflammatory and anticancer activities.
- Morpholine : Enhances solubility and bioavailability.
- Sulfonamide : Often associated with antibacterial properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The biological activity of this compound is hypothesized to involve:
- Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors involved in disease processes. For example, it may modulate the activity of kinases involved in cell proliferation and inflammation.
- Cellular Pathway Modulation : By binding to molecular targets within cells, the compound can influence signaling pathways that lead to therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyrazolo Core : This can be achieved through cyclization reactions starting from readily available precursors.
- Introduction of Morpholine and Sulfonamide Groups : Subsequent reactions involve the addition of morpholine and sulfonamide moieties under controlled conditions.
Case Studies
Several studies have highlighted the efficacy of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrazolyl-Urea | p38 MAPK Inhibition | 0.004 μM | |
| BPR1P0034 | DHODH Inhibition | More active than brequinar | |
| Chloroquine-Pyrazole | Antimalarial Activity | Significant in vitro |
These studies underline the potential applications of this compound in treating various diseases.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Antitumor Activity
Research has shown that derivatives of pyrazolo compounds can exhibit significant antitumor properties . For instance, studies indicate that compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide inhibit cancer cell lines by targeting specific pathways involved in tumor growth:
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cell signaling pathways that promote cancer cell survival and proliferation .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. It may be utilized in studies related to:
- Receptor Binding : Investigating how the compound interacts with specific receptors can provide insights into its therapeutic potential.
- Biological Pathways : Understanding the modulation of biological pathways through enzyme inhibition can lead to the development of new therapeutic agents .
Materials Science
Beyond medicinal applications, this compound has potential uses in materials science due to its unique properties.
Photophysical Properties
The compound's structure allows for significant photophysical properties , making it a candidate for applications in:
- Fluorophores : Its ability to emit light when excited makes it useful in developing new materials with specific optical functionalities.
- Solid-State Applications : The tendency of pyrazolo derivatives to form crystals with notable conformational and supramolecular phenomena could enhance their utility in solid-state applications .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to this compound. Below are some notable findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines through targeted enzyme inhibition. |
| Study 2 | Enzyme Interaction | Showed potential as an enzyme inhibitor affecting critical biological pathways. |
| Study 3 | Material Properties | Explored photophysical properties leading to potential new applications in materials science. |
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Carboxamide : The morpholine-sulfonamide group in the target compound provides stronger hydrogen-bonding capacity than carboxamide derivatives (e.g., WHO INN compound), favoring interactions with polar enzyme pockets .
- Substituent Impact : The trifluoromethyl group in the EP 4374877 compound enhances lipophilicity and target residence time, whereas the target compound’s methyl-morpholine group balances solubility and membrane permeability .
Pharmacokinetic and Binding Affinity Comparisons
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The morpholine-sulfonamide moiety likely improves aqueous solubility compared to non-sulfonamide analogs (e.g., WHO INN compound), as seen in L2PYD3 (aqueous solubility ~50 µM) .
- Binding Affinity : Sulfonamide-containing ligands (e.g., L2PYD3) exhibit sub-micromolar IC₅₀ values for kinases like JAK2, suggesting the target compound may share similar potency .
- Metabolic Stability : The tetrahydropyrazolo[1,5-a]pyridine core resists CYP3A4-mediated oxidation better than pyrimidine-based analogs (e.g., WHO INN compound), which require structural shielding .
Therapeutic Potential
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Temperature : Elevated temperatures may accelerate side reactions (e.g., ring-opening of the tetrahydropyrazolo-pyridine core), necessitating controlled heating .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution steps, while ethereal solvents (THF) may improve selectivity for the morpholine-sulfonamide coupling .
- Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) can improve coupling efficiency.
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation and purity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolo-pyridine core and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., incomplete sulfonamide formation) .
- HPLC-PDA : Quantifies purity and identifies byproducts during scale-up .
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC-MS .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation products under controlled light exposure .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents that improve binding affinity .
- Feedback Loop : Integrate experimental bioactivity data (IC₅₀ values) with computational models to refine predictions iteratively .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Counter-Screening : Test the compound against off-target receptors (e.g., GPCRs) to confirm specificity .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .
Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for high-yield synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Central Composite Designs model nonlinear relationships between factors (e.g., temperature vs. yield) .
- Validation : Confirm predicted optimal conditions with triplicate runs to ensure reproducibility .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under hydrolytic or oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acid/Base Hydrolysis : Monitor sulfonamide cleavage via NMR or IR spectroscopy .
- Oxidative Stress : Use H₂O₂ or mCPBA to identify oxidation-prone sites (e.g., morpholine ring) .
- Kinetic Analysis : Determine rate constants for degradation pathways to inform formulation strategies .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the morpholine-sulfonamide group with thiazole-sulfonamide to improve metabolic stability .
- LogP Optimization : Introduce fluorine atoms or methyl groups to balance solubility and membrane permeability .
- In Vivo Profiling : Assess bioavailability in rodent models using LC-MS/MS for plasma concentration monitoring .
Notes on Data Contradiction Analysis
- Example Scenario : Conflicting reports on IC₅₀ values in kinase inhibition assays.
- Resolution Steps :
Replicate assays using identical protein batches and assay buffers .
Perform competitive binding studies with known inhibitors to validate target engagement .
Analyze crystal structures (if available) to confirm binding mode consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
